molecular formula C10H20N2O2 B7927931 N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7927931
M. Wt: 200.28 g/mol
InChI Key: OVYXADDOTLEAKA-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound of interest in medicinal chemistry and organic synthesis, with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This molecule features a cyclohexyl ring, an acetamide moiety, and a hydroxyethylamino side chain, a structural motif that is often explored in the development of novel bioactive molecules. Compounds with this core structure are frequently investigated for their potential to interact with central nervous system targets . For instance, structurally related N-substituted cyclohexyl amide derivatives have been documented in patent literature as corticotropin-releasing factor (CRF) receptor antagonists, suggesting potential for research in neuropharmacology and stress-related disorders . Furthermore, similar "U-compound" scaffolds are known to function as potent μ-opioid receptor (MOR) agonists in preclinical research, highlighting the significance of this chemical class in studying pain pathways . The presence of both hydrogen bond donor and acceptor groups makes it a versatile building block for chemical synthesis and for studying molecular interactions with proteins and nucleic acids. This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(14)12-10-5-3-2-4-9(10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYXADDOTLEAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(2-oxoethylamino)-cyclohexyl]-acetamide.

    Reduction: Formation of N-[2-(2-aminoethylamino)-cyclohexyl]-acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Substituent on Cyclohexyl Key Pharmacological Data Applications/Receptor Affinity Reference
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide 2-(2-Hydroxyethylamino) No direct data available Hypothesized: Opioid/LuxR modulation?
U-47700 (Upjohn series) 2-(Dimethylamino) MOR Ki = 7.5 nM (high μ-opioid affinity) Potent synthetic opioid
U-50488H 2-(Dimethylamino) KOR-selective (MOR/KOR ratio = 430) κ-opioid agonist
ISRIB-A10 4-[2-(4-Chlorophenoxy)acetamido] eIF2B modulation (antiviral research) Translation regulation
N-Cyclohexyl-2-hydroxyacetamide 2-Hydroxy Collision cross-section data (CCS: 158.7 Ų) Structural studies
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide Cyclohexylamino-benzyl Antimicrobial activity (synthetic derivatives) Antimicrobial agents

Opioid Receptor-Affine Analogs (U-Series)

  • U-47700 and U-50488H are part of the Upjohn opioid series, sharing a cyclohexyl-acetamide scaffold but differing in substituents. U-47700’s dimethylamino group confers high μ-opioid receptor (MOR) affinity (Ki = 7.5 nM), whereas U-50488H is κ-opioid receptor (KOR)-selective (MOR/KOR ratio = 430) .
  • Hydroxyl groups may reduce blood-brain barrier penetration, diminishing central opioid effects compared to U-47700.

Antimicrobial and Antiviral Derivatives

  • N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide () demonstrated antimicrobial activity, while ISRIB-A10 () modulates eIF2B in antiviral contexts.
  • Comparison: The hydroxyethylamino group in the target compound could enhance water solubility, improving bioavailability for antimicrobial applications but may require optimization for target specificity.

Structural and Functional Insights

  • N-Cyclohexyl-2-hydroxyacetamide () shares a hydroxyl group but lacks the ethylamino chain. Its collision cross-section data (CCS: 158.7 Ų) suggests compact conformation, contrasting with the bulkier hydroxyethylamino substituent in the target compound.

Biological Activity

N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, also known as N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Structural Features :
    • Hydroxyethylamino group
    • Cyclohexyl ring
    • Acetamide backbone

The unique structure of this compound suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring enhances the compound’s stability and hydrophobic interactions with proteins and other biomolecules, potentially facilitating its role as a biochemical probe in cellular processes .

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have demonstrated that related compounds show potent activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC₅₀ values below 10 μM . This suggests that this compound may also possess similar anticancer properties.

Cell LineIC₅₀ (μM)Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-116ModerateModerate Activity
HepG-2ModerateModerate Activity
PC-3>10Weak Activity

Neurotransmitter Interaction

Preliminary studies suggest that this compound might interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could indicate potential applications in treating neurological disorders, including mood modulation and pain management .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key areas of investigation include:

  • Absorption : How well the compound is absorbed after administration.
  • Distribution : The extent to which the compound distributes throughout the body.
  • Metabolism : The metabolic pathways involved in processing the compound.
  • Excretion : How the compound is eliminated from the body.

Further studies are needed to elucidate these parameters fully.

Case Studies and Research Findings

Several case studies and research articles have explored the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A study assessed various compounds' effects on human tumor cell lines, revealing significant antiproliferative activity for structurally similar compounds .
  • Neuropharmacological Effects : Research indicates that related compounds may influence neurotransmitter systems, suggesting potential use in treating depression or anxiety disorders .
  • Inhibition Studies : Investigations into the inhibition of specific enzymes have shown promising results for similar acetamide derivatives, indicating a potential pathway for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide?

  • Methodological Answer : Synthesis typically involves a multi-step process:

  • Step 1 : Condensation of cyclohexylamine derivatives with hydroxy-ethylamine under acidic catalysis (e.g., HCl or H₂SO₄) in anhydrous ethanol or methanol .
  • Step 2 : Acetylation of the intermediate using acetic anhydride or acetyl chloride, with temperature control (25–50°C) to minimize side reactions .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Yield optimization requires strict anhydrous conditions .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone .
  • FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) for molecular weight validation .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Anti-inflammatory Potential : ELISA-based inhibition of COX-2 or TNF-α .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce byproducts .
  • Advanced Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) .
  • Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial claims using both disc diffusion and time-kill kinetics .
  • Structural Analog Comparison : Test derivatives (e.g., tetrazole- or thiadiazole-containing analogs) to isolate bioactive moieties .
  • Meta-Analysis : Adjust for variables like solvent polarity (DMSO vs. water) in dose-response studies .

Q. How to investigate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-MS to identify degradation products .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Q. What computational tools predict target interactions and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., opioid receptors) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., hydroxyethyl vs. methyl groups) on bioactivity .

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